molecular formula C11H16BrNO B14284990 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide CAS No. 131057-76-6

1,3,3-trimethyl-2H-indol-5-ol;hydrobromide

Katalognummer: B14284990
CAS-Nummer: 131057-76-6
Molekulargewicht: 258.15 g/mol
InChI-Schlüssel: SETLJPZOTWFVIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide typically involves the reaction of 1,3,3-trimethyl-2H-indol-5-ol with hydrobromic acid. The reaction conditions often include refluxing the mixture in a suitable solvent, such as methanol or ethanol, to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reactant in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,3-Trimethylindolenine: Another indole derivative with similar structural features.

    2,3,3-Trimethyl-5-methoxy-3H-indole: A methoxy-substituted indole with distinct properties.

Uniqueness

1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt

Eigenschaften

CAS-Nummer

131057-76-6

Molekularformel

C11H16BrNO

Molekulargewicht

258.15 g/mol

IUPAC-Name

1,3,3-trimethyl-2H-indol-5-ol;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c1-11(2)7-12(3)10-5-4-8(13)6-9(10)11;/h4-6,13H,7H2,1-3H3;1H

InChI-Schlüssel

SETLJPZOTWFVIS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C2=C1C=C(C=C2)O)C)C.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.